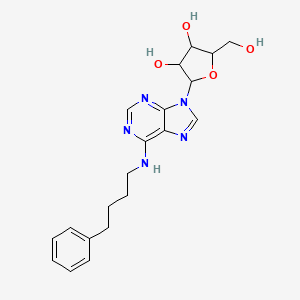
2-Iodo-4-trifluoromethyl-nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Iodo-4-trifluoromethyl-nicotinic acid is an organic compound belonging to the class of pyridinecarboxylic acids. This compound is characterized by the presence of an iodine atom and a trifluoromethyl group attached to the nicotinic acid core. It is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. The unique structural features of this compound make it an interesting subject for various scientific research applications.
準備方法
The synthesis of 2-Iodo-4-trifluoromethyl-nicotinic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-trifluoromethyl nicotinic acid with iodine in the presence of a suitable oxidizing agent. The reaction conditions typically include the use of solvents such as acetic acid or acetonitrile and temperatures ranging from room temperature to reflux conditions .
For industrial production, the process may involve more efficient and scalable methods. One such method includes the reaction of 4-trifluoromethyl nicotinic acid with iodine monochloride in the presence of a base such as sodium hydroxide. This method offers higher yields and is more suitable for large-scale production .
化学反応の分析
2-Iodo-4-trifluoromethyl-nicotinic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction Reactions: The trifluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids or ketones.
科学的研究の応用
2-Iodo-4-trifluoromethyl-nicotinic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Iodo-4-trifluoromethyl-nicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
2-Iodo-4-trifluoromethyl-nicotinic acid can be compared with other similar compounds, such as:
4-Trifluoromethyl nicotinic acid: This compound lacks the iodine atom but shares the trifluoromethyl group.
2-Iodo nicotinic acid: This compound has an iodine atom but lacks the trifluoromethyl group.
Nicotinic acid (Niacin): The parent compound of this compound, niacin, is a well-known vitamin with essential biological functions.
The uniqueness of this compound lies in its combination of iodine and trifluoromethyl groups, which impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C7H3F3INO2 |
|---|---|
分子量 |
317.00 g/mol |
IUPAC名 |
2-iodo-4-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H3F3INO2/c8-7(9,10)3-1-2-12-5(11)4(3)6(13)14/h1-2H,(H,13,14) |
InChIキー |
KBGHCRBESXTNSE-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C(=C1C(F)(F)F)C(=O)O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Diphenylmethyl)[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(thiophen-2-yl)propylidene]amine](/img/structure/B14785774.png)
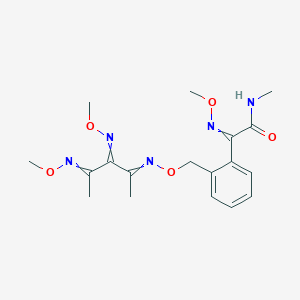
![rel-(3S,3aS,6aR)-3-amino-1,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrol-2-one](/img/structure/B14785777.png)

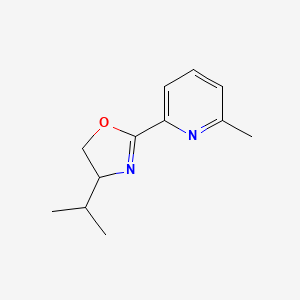
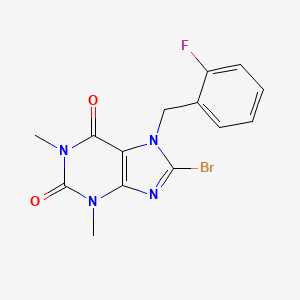
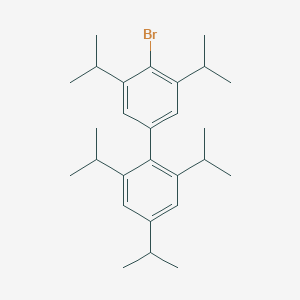

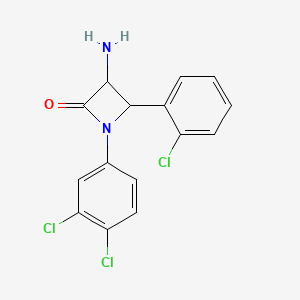
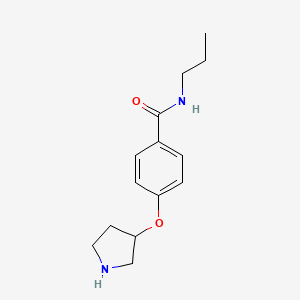
![1,1-Ethanediamine, N-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-](/img/structure/B14785829.png)
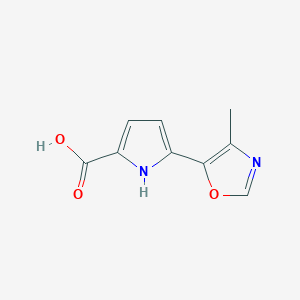
![[3-[[2-[2,4-dimethyloctanoyl(methyl)amino]-4-methylpentanoyl]amino]-4-[methyl-[3-methyl-1-[2-(2-methyl-5-oxo-2H-pyrrole-1-carbonyl)pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-4-oxobutan-2-yl] acetate](/img/structure/B14785833.png)
